molecular formula C17H14ClN3O2 B2492163 benzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946214-36-4

benzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2492163
CAS No.: 946214-36-4
M. Wt: 327.77
InChI Key: SBRWAJXXRREDDS-UHFFFAOYSA-N
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Description

Benzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C17H14ClN3O2 and its molecular weight is 327.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Preparation Techniques : An improved method for synthesizing 1-benzyl-1H-1,2,3-triazoles, including the compound , has been developed. This method provides better yields and extends the scope of the Dimroth Reaction, allowing for more efficient production of these compounds (Cottrell et al., 1991).

  • Molecular Structure : Research on the molecular structures of triazole derivatives, including methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, reveals the detailed molecular orientation and bonding interactions. These structures are significant for understanding the chemical properties and potential applications of the compound (Boechat et al., 2010).

Chemical Properties and Applications

  • Chemical Reactions and Rearrangements : Studies on the molecular rearrangements of 4-iminomethyl-1,2,3-triazoles, closely related to the compound , provide insights into its chemical behavior under various conditions. Understanding these rearrangements is crucial for potential synthetic applications (L'abbé et al., 1990).

  • Molecular Interactions and Bonding : The study of π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, including this compound, highlights the molecular interactions and bonding behavior. These findings are vital for predicting the compound's reactivity and potential applications in material science (Ahmed et al., 2020).

  • Synthesis and Corrosion Inhibition Activity : The compound has been synthesized using Microwave Assisted Organic Synthesis (MAOS) and evaluated for its corrosion inhibition activity on carbon steel. This application demonstrates its potential use in industrial processes, particularly in corrosion prevention (Insani et al., 2015).

Biomedical Research

  • Anticancer Properties : A study on 2-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4-(2-chlorophenyl)-6-methoxypyridine, a closely related compound, showed potential as an anticancer agent. It's an example of how triazole derivatives, including the compound of interest, can be explored for therapeutic applications (Murugavel et al., 2019).

  • CYP26A1 Inhibitory Activity : Research on related 1H-triazole derivatives has demonstrated CYP26A1 inhibitory activity, which is significant for developing new treatments in pharmacology and could be relevant to the compound (Pautus et al., 2006).

Future Directions

The study and application of this compound would depend on its biological activity and potential uses. Compounds with a 1H-1,2,3-triazole ring are of interest in medicinal chemistry and could be explored for potential therapeutic applications .

Properties

IUPAC Name

benzyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-12-16(17(22)23-11-13-5-3-2-4-6-13)19-20-21(12)15-9-7-14(18)8-10-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRWAJXXRREDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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